ソフォラノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Sophoranol is an alkaloid that can be isolated from S. flavescens . It has been identified to possess several health-promising effects including anti-inflammatory, anti-arthritic, antiplatelets, antipyretic, anticancer, antiviral, antimicrobial, antioxidant, anti-osteoporosis, anti-ulcerative colitis, antidiabetic, anti-obesity, antidiarrheal, and insecticidal activities .

Synthesis Analysis

Sophoranol synthesis involves a multi-step reaction with 2 steps. The first step involves mercury (II)-acetate and aqueous acetic acid .

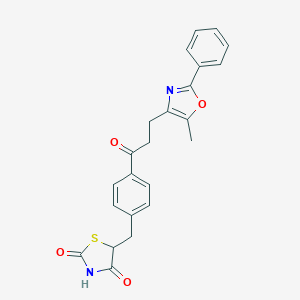

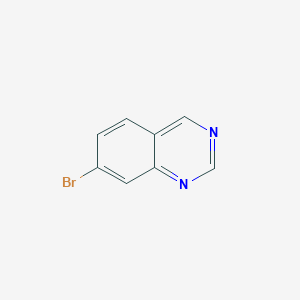

Molecular Structure Analysis

Sophoranol is a crucial genus, because of the broad variation in its chemical composition. This genus was reported to be rich in polyphenols such as flavanols, flavones, and isoflavonoids along with pterocarpans, chalcones, chromones, and benzofuran derivatives .

Chemical Reactions Analysis

Sophora species are recognized to be substantial sources of broad spectrum biopertinent secondary metabolites namely flavonoids, isoflavonoids, chalcones, chromones, pterocarpans, coumarins, benzofuran derivatives, sterols, saponins (mainly triterpene glycosides), oligostilbenes, and mainly alkaloids .

Physical And Chemical Properties Analysis

Sophoranol has a molecular formula of C15H24N2O2 and a molecular weight of 264.36 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

抗ウイルス活性

ソフォラノールは、S. flavescensから単離できるアルカロイドであり、抗ウイルス活性を示すことが示されています . 呼吸器合胞体ウイルス(RSV)に対して、IC50値が10.4 μg/mLの強力な抗ウイルス活性を示しています .

抗B型肝炎ウイルス活性

ソフォラノールは、抗HBV(B型肝炎ウイルス)活性を示すことが判明しています . これは、B型肝炎の治療または予防における潜在的な用途を示唆しています。

抗酸化活性

研究によると、ソフォラノールは抗酸化活性を示すことが判明しています . S. flavescens由来のイソプレノイドフラボノイドであるクラリノールA-Bは、強力なABTS阻害活性を示しました .

細胞毒性

ソフォラノールは、IC50値が7.50~10.55 μMの範囲で、3種類の癌細胞株に対して細胞毒性を示すことが示されています . しかし、正常細胞にはほとんど効果がありませんでした . これは、癌治療における潜在的な用途を示唆しています。

抗炎症および抗関節炎活性

ソフォラノールを含むソフォラからの抽出物や単離された化合物は、抗炎症作用や抗関節炎作用など、いくつかの健康増進効果を持つことが確認されています .

抗菌活性

ソフォラノールは、抗菌活性を示すことが判明しています . これは、微生物感染の治療または予防における潜在的な用途を示唆しています。

抗骨粗鬆症活性

作用機序

Target of Action

Sophoranol’s primary target is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This ion channel is involved in various physiological processes, including the sensation of pain and itch .

Mode of Action

Sophoranol interacts with the TRPA1 channel, leading to a decrease in the messenger RNA (mRNA) expression of this channel . This interaction was confirmed in vivo, showing that Sophoranol could reduce the response induced by an agonist of the TRPA1 channel .

Biochemical Pathways

The primary biochemical pathway affected by Sophoranol involves the TRPA1 channel . By interacting with this channel, Sophoranol can influence the signaling pathways associated with the sensation of itch

Result of Action

The primary result of Sophoranol’s action is its anti-pruritic (anti-itch) effects . By interacting with the TRPA1 channel, Sophoranol can significantly reduce the sensation of itch . It has also shown potent antiviral activities against respiratory syncytial virus (RSV) and hepatitis B virus (HBV) .

Safety and Hazards

Sophoranol is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Sophoranol interacts with various biomolecules in biochemical reactions. It has been identified to possess antiviral activity, indicating that it likely interacts with enzymes and proteins involved in viral replication .

Cellular Effects

Sophoranol exerts significant effects on various types of cells, particularly in the context of viral infections. It has demonstrated potent antiviral activities against respiratory syncytial virus (RSV), suggesting that it influences cell function and potentially impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sophoranol is primarily related to its antiviral properties. It likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression that suppress viral replication .

Temporal Effects in Laboratory Settings

Current studies have primarily focused on its immediate antiviral effects .

特性

| { "Design of the Synthesis Pathway": "Sophoranol can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Sophora flavescens extract", "sodium hydroxide", "ethyl acetate", "methanol", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "The first step involves the extraction of Sophora flavescens using a solvent such as ethyl acetate or methanol.", "The extracted material is then treated with sodium hydroxide to form a salt.", "The salt is then reacted with acetic anhydride to form a derivative.", "The derivative is hydrolyzed using sulfuric acid to yield sophorol.", "Sophorol is then oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to yield sophorone.", "Sophorone is then reduced using a suitable reducing agent such as sodium borohydride to yield sophoranol." ] } | |

CAS番号 |

3411-37-8 |

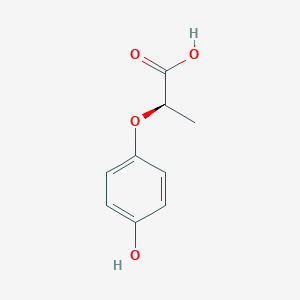

分子式 |

C15H24N2O2 |

分子量 |

264.36 g/mol |

IUPAC名 |

(9R)-9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2/t11?,12?,14?,15-/m1/s1 |

InChIキー |

VQYBAEAOOJBSTR-HKTMVNTCSA-N |

異性体SMILES |

C1CC2C3CCCN4C3[C@@](CCC4)(CN2C(=O)C1)O |

SMILES |

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O |

正規SMILES |

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O |

同義語 |

5-Hydroxy-matridin-15-one; Sophoranol; (+)-5α-Hydroxymatrine; (+)-Sophoranol; [7aR-(7aα,13aβ,13bα,13cα)]-Dodecahydro-7a-hydroxy-1H,5H,10H-dipyrido[2,1-f:3’,2’,1’-ij][1,6]naphthyridin-10-one |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is (+)-Sophoranol, and where is it found?

A1: (+)-Sophoranol is a quinolizidine alkaloid primarily found in the roots, rhizomes, and leaves of Sophora species, including Sophora tonkinensis [, , , , , , , , ], Sophora flavescens [, , , , ], Sophora alopecuroides [, ], and Sophora japonica [].

Q2: What is the molecular formula and weight of (+)-Sophoranol?

A2: (+)-Sophoranol has the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol [, ].

Q3: What are some of the known biological activities of (+)-Sophoranol?

A3: Research suggests that (+)-Sophoranol may possess anti-hepatitis B virus (HBV) activity [] and moderate inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages [].

Q4: How does (+)-Sophoranol exert its anti-HBV activity?

A4: While the exact mechanism of action is still under investigation, studies have shown that (+)-Sophoranol, along with other quinolizidine alkaloids like (-)-14β-hydroxyoxymatrine and (-)-cytisine, can inhibit the secretion of HBsAg and HBeAg, key markers of HBV replication [].

Q5: What is the IC50 value of (+)-Sophoranol for inhibiting LPS-induced NO production?

A5: In studies using RAW 264.7 macrophages, (+)-Sophoranol exhibited an IC50 value of 22.14 μM for inhibiting LPS-induced NO production [].

Q6: Have there been any studies investigating the structure-activity relationship (SAR) of (+)-Sophoranol?

A6: While specific SAR studies focusing solely on (+)-Sophoranol are limited in the provided literature, research on related matrine-type alkaloids suggests that the presence and position of specific functional groups, such as hydroxyl groups and double bonds, can significantly impact their antinociceptive activity [, ]. Further research is needed to determine the specific structural features of (+)-Sophoranol responsible for its biological activities.

Q7: What analytical techniques are commonly used to identify and quantify (+)-Sophoranol?

A7: (+)-Sophoranol is commonly identified and quantified using techniques like High-Performance Capillary Electrophoresis (HPCE) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], Liquid Chromatography-Mass Spectrometry (LC-MS) [], and High-Performance Liquid Chromatography (HPLC) [, ].

Q8: Are there any known methods for isolating and purifying (+)-Sophoranol from plant material?

A8: Yes, High-speed counter-current chromatography (HSCCC) has been successfully used to isolate and purify (+)-Sophoranol from Sophora alopecuroides L. with high purity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。